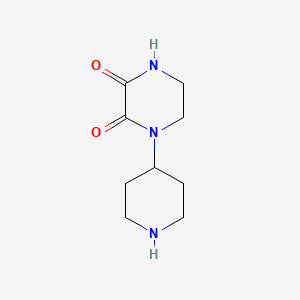
1-(Piperidin-4-yl)piperazine-2,3-dione
説明
1-(Piperidin-4-yl)piperazine-2,3-dione is a useful research compound. Its molecular formula is C9H15N3O2 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Piperidin-4-yl)piperazine-2,3-dione, also known by its CAS number 1446407-30-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring connected to a piperazine moiety with two carbonyl groups. This unique structure allows it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Binding : It has shown potential as an antagonist for adenosine A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's .
- Enzyme Interaction : The compound may influence the activity of serine/threonine kinases, modulating pathways critical for cell signaling and metabolism .
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antibacterial and antifungal activity. In vitro tests have demonstrated its effectiveness against various strains of bacteria and fungi. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .
Antipsychotic Potential
Research has also explored the antipsychotic potential of derivatives related to this compound. For instance, compounds featuring similar structural motifs have demonstrated high affinity for dopamine D2 and serotonin receptors (5-HT1A, 5-HT2A), which are crucial in managing psychotic disorders. One study reported that certain derivatives inhibited hyperactivity in animal models without causing extrapyramidal symptoms, indicating a favorable side effect profile .
Case Studies
- Neurodegenerative Disorders : A study evaluated the effects of 1-(Piperidin-4-yl)piperazine derivatives on neuroinflammation and neuroprotection in models of Parkinson's disease. The findings suggested that these compounds could mitigate neuroinflammatory responses and enhance neuronal survival .
- Cancer Research : Another investigation focused on the compound's role in inhibiting tumor cell proliferation. The results indicated that it could induce apoptosis in cancer cells through modulation of key signaling pathways .
Safety and Toxicity
While promising, the safety profile of this compound requires careful consideration. Toxicological assessments are crucial to determine any adverse effects associated with its use in therapeutic contexts.
特性
IUPAC Name |
1-piperidin-4-ylpiperazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c13-8-9(14)12(6-5-11-8)7-1-3-10-4-2-7/h7,10H,1-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBUFAGZUZGTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















